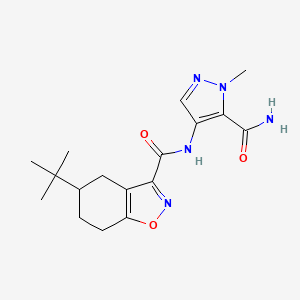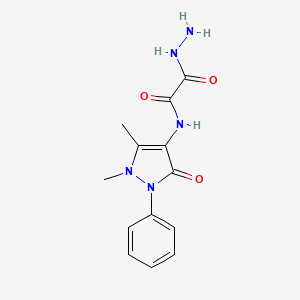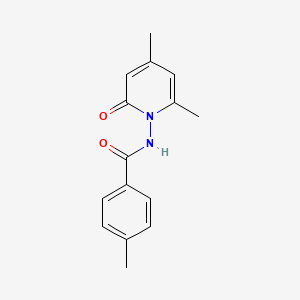
5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” is a complex organic compound that belongs to the class of benzoxazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include tert-butyl derivatives, pyrazole intermediates, and benzoxazole precursors. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of such compounds often requires optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups into their reduced forms.
Substitution: Various substitution reactions might occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
“5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of certain biochemical processes, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Uniqueness
The uniqueness of “5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to other similar compounds.
特性
CAS番号 |
1005584-91-7 |
|---|---|
分子式 |
C17H23N5O3 |
分子量 |
345.4 g/mol |
IUPAC名 |
5-tert-butyl-N-(5-carbamoyl-1-methylpyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C17H23N5O3/c1-17(2,3)9-5-6-12-10(7-9)13(21-25-12)16(24)20-11-8-19-22(4)14(11)15(18)23/h8-9H,5-7H2,1-4H3,(H2,18,23)(H,20,24) |
InChIキー |
ULEQERHDHMIUOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NC3=C(N(N=C3)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10945464.png)
![5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10945467.png)
![(5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10945472.png)
![N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide](/img/structure/B10945490.png)
![(1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10945494.png)
![(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B10945502.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzamide](/img/structure/B10945507.png)

![2-(1H-benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10945517.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10945518.png)
![5-Benzyl-2-[({4-[(4-ethylphenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10945524.png)
![1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10945528.png)
![2,4-dichloro-N-(2-chlorobenzyl)-5-[(2-chlorobenzyl)sulfamoyl]benzamide](/img/structure/B10945543.png)
